omega-Muricholic acid

Übersicht

Beschreibung

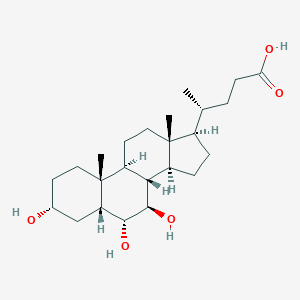

Omega-Muricholic acid is a secondary bile acid predominantly found in rodents. It is a derivative of hyocholic acid and is characterized by the presence of hydroxyl groups at the 3, 6, and 7 positions on the steroid nucleus. The unique configuration of these hydroxyl groups distinguishes this compound from other bile acids .

Wirkmechanismus

Target of Action

Omega-Muricholic acid (ω-MCA) is a murine-specific secondary bile acid . It primarily targets the Farnesoid X receptor (FXR) , a nuclear receptor that plays a crucial role in bile acid homeostasis .

Mode of Action

This compound interacts with its primary target, FXR, by acting as an agonist . This interaction upregulates the expression of the small heterodimer partner (SHP) in hepatocytes . SHP is a nuclear receptor known to inhibit other nuclear receptors, thereby influencing the transcription of various genes involved in lipid and glucose metabolism .

Biochemical Pathways

The activation of FXR by this compound leads to an increase in SHP expression, which in turn inhibits the Liver X receptor alpha (LXRα) and fatty acid synthase (FASN) . This results in a reduction of triglyceride-based hepatic steatosis, a condition characterized by the accumulation of fat in the liver . The transformation of beta-muricholic acid into this compound involves two steps: oxidation of the 6 beta-hydroxyl group of beta-muricholic acid to a 6-oxo group, followed by reduction to a 6 alpha-hydroxyl group .

Pharmacokinetics

It is known that this compound is a secondary bile acid, formed from the primary bile acid beta-muricholic acid through the action of intestinal microorganisms .

Result of Action

The action of this compound results in a decrease in hepatic steatosis, which is beneficial in conditions like non-alcoholic fatty liver disease (NAFLD) . It also leads to a significant reduction in lipid peroxidation products, indicating an improvement in hepatic oxidative damage .

Action Environment

The action of this compound is influenced by the gut microbiota, which plays a crucial role in its formation from beta-muricholic acid . The presence of specific anaerobic bacteria in the gut, such as Eubacterium lentum and atypical Fusobacterium sp. strains, is necessary for this transformation . Therefore, factors that influence the composition of the gut microbiota, such as diet and antibiotic use, could potentially affect the action, efficacy, and stability of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of omega-Muricholic acid can be achieved through a biocatalyzed conversion of hyocholic acid. This process involves the use of hydroxysteroid dehydrogenases to facilitate the Mitsunobu inversion, converting hyocholic acid into this compound . The reaction conditions are optimized to avoid the isolation of the 7-oxo intermediate by using coupled enzymes for in situ cofactor regeneration .

Industrial Production Methods

Industrial production of this compound is challenging due to the complexity of its synthesis and the need for specific enzymes. The biocatalyzed process mentioned above is one of the most efficient methods, but it requires precise control of reaction conditions and enzyme availability .

Analyse Chemischer Reaktionen

Types of Reactions

Omega-Muricholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups on the steroid nucleus, which can be targeted by different reagents .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the keto groups present in the intermediate stages of synthesis.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions include various hydroxylated and keto derivatives of this compound, which can be further utilized in different biochemical pathways .

Wissenschaftliche Forschungsanwendungen

Omega-Muricholic acid has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of bile acids and their derivatives in different chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alpha-Muricholic acid: Differentiated by the configuration of the hydroxyl group at the 7-position.

Beta-Muricholic acid: Similar to omega-Muricholic acid but with different hydroxyl group configurations.

Hyocholic acid: The precursor to this compound, with hydroxyl groups at the 3, 6, and 7 positions.

Uniqueness

This compound is unique due to its specific hydroxyl group configuration, which imparts distinct metabolic properties. It plays a significant role in bile acid metabolism, cholesterol regulation, and maintaining gut health, making it a valuable compound for scientific research and potential therapeutic applications .

Biologische Aktivität

Omega-Muricholic acid (ω-MCA) is a bile acid primarily found in rodents and is recognized for its unique structural characteristics and biological activities. Unlike other primary bile acids, ω-MCA possesses hydroxyl groups at positions 6 and 7, influencing its metabolic functions and interactions with various biological pathways. This article explores the biological activity of ω-MCA, focusing on its metabolic roles, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

ω-Muricholic acid is classified as a 5β-cholanic acid-3α,6α,7β-triol with the molecular formula . It is synthesized from cholesterol in the liver through a series of enzymatic reactions involving cytochrome P450 enzymes. Its unique structure allows it to interact with various receptors in the body, modulating several metabolic processes.

| Property | Value |

|---|---|

| Molecular Formula | C24H40O5 |

| Molecular Weight | 392.57 g/mol |

| CAS Registry Number | 5283851 |

Metabolic Functions

ω-MCA plays a critical role in the regulation of bile acid synthesis, bile flow, and excretion. It acts as a signaling molecule, influencing key metabolic pathways related to cholesterol, glucose, and energy metabolism. Recent studies have highlighted its potential benefits in managing metabolic syndrome by enhancing insulin sensitivity and reducing fat accumulation.

- Regulation of Bile Acid Synthesis : ω-MCA regulates its own biosynthesis through feedback mechanisms involving farnesoid X receptor (FXR) activation.

- Interaction with Gut Microbiota : It is produced by specific gut bacteria through the fermentation of dietary fibers, which can influence overall gut health and metabolic profiles.

- Influence on Lipid Metabolism : ω-MCA has been shown to decrease cholesterol absorption in the intestine, thereby reducing serum cholesterol levels.

Therapeutic Potential

Recent findings suggest that ω-MCA may have therapeutic applications in treating conditions such as obesity, diabetes, and liver diseases due to its ability to modulate metabolic pathways.

Case Studies

- Obesity Management : A study demonstrated that administration of ω-MCA in mice led to significant reductions in body weight gain and improved glucose tolerance compared to control groups .

- Liver Health : In animal models of non-alcoholic fatty liver disease (NAFLD), ω-MCA treatment resulted in decreased liver fat accumulation and improved hepatic function markers .

- Diabetes Research : Clinical trials are exploring the effects of ω-MCA on insulin sensitivity and glucose metabolism in humans, with preliminary results indicating positive outcomes .

Eigenschaften

IUPAC Name |

(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPMWHFRUGMUKF-NTPBNISXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415287 | |

| Record name | omega-muricholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6830-03-1 | |

| Record name | ω-Muricholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | omega-muricholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.